Iridium dioxide

Descripción general

Descripción

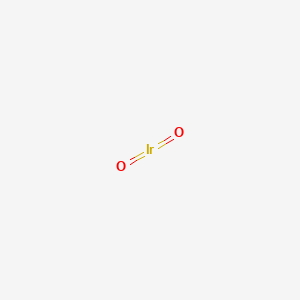

Iridium dioxide (IrO2) is a compound of iridium and oxygen . It is a well-known electrocatalyst and its nanoparticle form has recently attracted attention as catalysts and co-catalysts in electrolyzers and fuel cells . It can also be used as an anode electrode for industrial electrolysis and as a microelectrode for electrophysiological studies .

Synthesis Analysis

Iridium dioxide can be synthesized through various methods. One such method involves the exfoliation of layered iridic acid HxIryOz·nH2O, which is prepared via proton exchange of layered potassium iridate, KxIryOz·nH2O . Another method involves flame spray pyrolysis (FSP), where a metal salt precursor dissolved in an organic liquid is sprayed into a flame, combusted, and collected on filter paper .

Molecular Structure Analysis

The structure of IrO2 during the oxygen evolution reaction (OER) was studied by operando X-ray absorption spectroscopy (XAS) at the Ir L3-edge . In situ XAS under different applied potentials uncovered strong structural changes when changing the potential . At higher OER potentials, stronger Ir–Ir interactions were observed .

Chemical Reactions Analysis

Iridium is unreactive at room temperatures. When exposed to air, it reacts with oxygen to form a thin layer of iridium dioxide (IrO2) . At high temperatures, the metal becomes more reactive. Then it reacts with oxygen and halogens to form iridium dioxide and iridium trihalides .

Physical And Chemical Properties Analysis

Iridium dioxide (IrO2) has a molecular weight of 224.22 g/mol . It has a covalently-bonded unit count of 1 . The topological polar surface area is 34.1 Ų .

Aplicaciones Científicas De Investigación

Catalysts for Acidic Oxygen Evolution Reaction

Iridium-based catalysts, including Iridium Dioxide, are considered the best materials for anodic oxygen evolution reactions (OER) in Proton Exchange Membrane (PEM) water electrolysis . This is due to their high stability and anti-corrosion ability in a strong acid electrolyte . The properties of these catalysts can be tuned by rational dimension engineering, which has received intensive attention recently for catalysis ability boosting .

Green Hydrogen Production

Iridium Dioxide plays a crucial role in green hydrogen production. Proton exchange membrane (PEM) water electrolysis is considered a promising technology for green hydrogen production, and iridium (Ir)-based catalysts are the best materials for anodic oxygen evolution reactions (OER) owing to their high stability and anti-corrosion ability in a strong acid electrolyte .

Sensor Applications

Iridium Oxide, including Iridium Dioxide, has been used in various sensor applications . These applications range from intracellular cell pH, glucose in an artificial sample or actual urine sample, and the hydrogen peroxide, glutamate or organophosphate pesticides, metal-ions, etc .

High-Temperature Corrosion Protection

Iridium, including Iridium Dioxide, is widely used in high-temperature corrosion protection due to its excellent catalytic activity, corrosion, and oxidation resistance at high temperatures .

Catalytic Oxidation

Iridium, including Iridium Dioxide, is widely used in catalytic oxidation due to its excellent catalytic activity .

Electroluminescence

Iridium, including Iridium Dioxide, is widely used in electroluminescence due to its excellent catalytic activity .

Mecanismo De Acción

Target of Action

Iridium dioxide (IrO2) primarily targets the oxygen evolution reaction (OER) . The OER is a crucial process in various energy conversion systems, including water electrolysis and metal-air batteries . IrO2 is known as one of the most stable single oxide OER catalysts .

Mode of Action

IrO2 interacts with its targets through a unique mechanism. It follows a bi-nuclear mechanism with adjacent top surface oxygen atoms as fixed adsorption sites . The iridium atoms underneath play an indirect role and maintain their saturated 6-fold oxygen coordination at all stages of the reaction . The oxygen molecule is formed via an Ir–OOOO–Ir transition state, by association of the outer oxygen atoms of two adjacent Ir–OO surface entities .

Biochemical Pathways

The primary biochemical pathway affected by IrO2 is the oxygen evolution reaction (OER) . This reaction is part of the larger process of water splitting, which is a key reaction in the field of renewable energy for the production of hydrogen .

Pharmacokinetics

The efficiency and effectiveness of iro2 as a catalyst can be influenced by factors such as its form and morphology .

Result of Action

The result of IrO2’s action is the efficient catalysis of the oxygen evolution reaction (OER), which is a critical step in water electrolysis for hydrogen production . The use of IrO2, particularly in the form of nanoparticles, has been shown to enhance the catalytic activity for the OER .

Action Environment

The action of IrO2 is influenced by environmental factors such as the corrosive environment and high working potential, which pose severe challenges for developing advanced electrocatalysts for the OER . Despite these challenges, IrO2 exhibits exceptional stability, particularly under high working potentials . This stability is attributed to the inherent stability of Ir4+ in the rutile IrO2, which prevents direct oxidation of Ir4+ at anodic potentials .

Safety and Hazards

Iridium dioxide may intensify fire as it is an oxidizer . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

The widespread utilization of proton exchange membrane (PEM) electrolyzers currently remains uncertain, as they rely on the use of highly scarce iridium as the only viable catalyst for the oxygen evolution reaction (OER) . A fundamental understanding of the mechanisms driving the reaction and degradation is of great importance for improving the performance of catalysts . A perspective on future directions of investigation is also given .

Propiedades

IUPAC Name |

dioxoiridium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXDPTMKBJXEOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ir]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1312-46-5 (Ir2-O3) | |

| Record name | Iridium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1051222 | |

| Record name | Iridium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Acros Organics MSDS] | |

| Record name | Iridium dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Iridium dioxide | |

CAS RN |

12030-49-8 | |

| Record name | Iridium oxide (IrO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12030-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iridium oxide (IrO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iridium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iridium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of iridium dioxide?

A1: The molecular formula for iridium dioxide is IrO2. Its molecular weight is 224.22 g/mol.

Q2: What is the typical crystal structure of IrO2?

A2: Iridium dioxide typically crystallizes in the rutile structure, characterized by a tetragonal unit cell. []

Q3: How does the synthesis method influence the properties of IrO2?

A3: Different synthesis methods can significantly impact the morphology, particle size, and crystallinity of IrO2, directly influencing its electrochemical activity and stability. For instance, high-temperature methods can lead to larger particles with lower surface area, while wet-chemical methods can yield smaller, more dispersed nanoparticles. [, ]

Q4: What spectroscopic techniques are commonly used to characterize IrO2?

A4: Common techniques include X-ray diffraction (XRD) for crystal structure analysis, X-ray photoelectron spectroscopy (XPS) for surface composition and oxidation state determination, scanning electron microscopy (SEM) for morphological analysis, and transmission electron microscopy (TEM) for nanoscale structural characterization. [, , , , ]

Q5: Why is iridium dioxide considered a promising electrocatalyst?

A5: IrO2 exhibits high activity and remarkable stability under the harsh electrochemical conditions encountered in reactions like the oxygen evolution reaction (OER). [, ]

Q6: What is the role of IrO2 in proton exchange membrane water electrolysis (PEMWE)?

A6: IrO2 is primarily used as an anode catalyst for the OER in PEMWE, facilitating the efficient generation of oxygen from water molecules. [, ]

Q7: What strategies are employed to enhance the utilization of iridium in IrO2 electrocatalysts?

A8: Strategies include maximizing the electrochemical surface area per mass of iridium by using high surface area supports and developing novel synthesis methods that yield highly crystalline IrO2 nanoparticles without significant particle growth. []

Q8: What is the role of doping elements in modifying the electrocatalytic properties of IrO2?

A9: Doping IrO2 with elements like nickel, cobalt, or zinc can modify its local structure and electronic properties, thereby influencing its electrocatalytic activity and selectivity towards specific reactions, such as oxygen or chlorine evolution. []

Q9: What are the potential byproducts formed during oxygen evolution on IrO2 electrodes, and how can their formation be minimized?

A10: Hydrogen peroxide and hydroperoxy species are potential byproducts, potentially causing corrosion. Minimizing their formation involves choosing electrode materials with appropriate binding energies for reaction intermediates or operating the electrolysis under steady-state conditions. []

Q10: What is the mechanism of oxygen evolution on IrO2 electrodes?

A11: While the exact mechanism is still under investigation, evidence suggests the involvement of a higher oxide, IrO3, as an intermediate in the OER process. Isotopic labeling studies using H218O have provided insights into the interaction of hydroxyl radicals with the IrO2 surface, leading to IrO3 formation and subsequent oxygen evolution. []

Q11: How does IrO2 compare to other materials in terms of catalytic activity for the chlorine evolution reaction (CER)?

A12: While IrO2 exhibits activity for CER, studies indicate that platinum (Pt) and Pt-RuO2 electrodes demonstrate slightly higher electrocatalytic activity compared to IrO2. Tafel slope analysis suggests differences in the rate-determining steps for CER on these different electrode materials. []

Q12: Can IrO2 be used to improve the performance of supercapacitors?

A14: Yes, electrochemically synthesized MnO2-based mixed oxides, incorporating dopants like molybdenum, demonstrate excellent capacitive-like behavior. The presence of IrO2 as an interlayer during the anodic deposition process contributes to the formation of desirable nanostructures, enhancing the specific capacitance of these materials for supercapacitor applications. []

Q13: What is the role of IrO2 in the degradation of organic pollutants?

A15: IrO2-coated titanium anodes are effective in the electrochemical degradation of organic pollutants like polycyclic aromatic hydrocarbons (PAHs). The crystalline surface of IrO2 exhibits good electrocatalytic properties, enabling the oxidation and breakdown of these pollutants in aqueous solutions. []

Q14: What factors influence the stability of IrO2 electrocatalysts?

A16: Factors include the degree of crystallinity, particle size, operating temperature, pH of the electrolyte, and the presence of corrosive species. Higher crystallinity and larger particle size generally enhance stability. [, ]

Q15: How does the presence of a titanium substrate affect the performance and stability of IrO2 coatings?

A17: While titanium is often used as a support material for IrO2 coatings, its oxidation during anodic polarization can lead to the formation of insulating TiO2, hindering electrode performance. Incorporating an intermediate layer of IrO2 or Ir1−xTixO2 can act as a barrier, preventing titanium oxidation and ensuring the long-term stability of the electrode. [, ]

Q16: What is the role of an iridium dioxide interlayer in the fabrication of titanium anodes?

A18: The iridium dioxide layer, with its similar rutile structure to TiO2, prevents the formation of insulating titanium oxide on the titanium substrate during anodic polarization, ensuring efficient current flow and prolonging the anode's lifespan. [, ]

Q17: Have computational methods been used to study IrO2?

A19: Yes, first-principles calculations have been employed to investigate the structural phase transitions of IrO2 under high pressure, confirming the transformation from the rutile to the pyrite structure and predicting the metallic nature of the pyrite phase. []

Q18: What are the challenges associated with developing high-performance IrO2 electrocatalysts?

A20: Challenges include balancing high crystallinity with high surface area, enhancing iridium utilization for cost-effectiveness, mitigating the formation of corrosive byproducts, and improving the long-term stability of the catalysts under harsh operating conditions. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.